Product packaging for Mitoxantrone dicarboxylic acid(Cat. No.:CAS No. 97729-57-2)

Mitoxantrone dicarboxylic acid

Cat. No.: B1195194
CAS No.: 97729-57-2
M. Wt: 472.4 g/mol
InChI Key: DDEBCPLFRUBTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitoxantrone dicarboxylic acid (CAS 97729-57-2) is a major metabolite of the antineoplastic agent mitoxantrone, identified in human metabolic studies . This compound is formed in the body through the oxidation of the terminal hydroxyl groups on the side chains of the parent drug . Research into this dicarboxylic acid derivative is crucial for advancing the understanding of mitoxantrone's pharmacokinetics and metabolic fate . In human studies, this compound, along with its monocarboxylic counterpart and their glucuronide conjugates, constitutes a significant portion of the metabolites recovered in urine . Pharmacokinetic analyses reveal substantial interindividual variation in the plasma levels and renal elimination of this metabolite, highlighting the complexity of drug metabolism and its potential impact on therapeutic outcomes . The primary research focus for this compound involves investigating its role in the cardiotoxicity associated with mitoxantrone treatment, a frequent and serious side effect . Synthesizing this metabolite allows for direct assessment of its biological activity and toxicity profile in cellular models, such as H9c2 differentiated cells, to elucidate its contribution to the parent drug's adverse effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N4O8 B1195194 Mitoxantrone dicarboxylic acid CAS No. 97729-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97729-57-2

Molecular Formula

C22H24N4O8

Molecular Weight

472.4 g/mol

IUPAC Name

2-[2-[[4-[2-(carboxymethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]acetic acid

InChI

InChI=1S/C22H24N4O8/c27-13-3-4-14(28)20-19(13)21(33)17-11(25-7-5-23-9-15(29)30)1-2-12(18(17)22(20)34)26-8-6-24-10-16(31)32/h1-4,23-28H,5-10H2,(H,29,30)(H,31,32)

InChI Key

DDEBCPLFRUBTMM-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O

Canonical SMILES

C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O

Synonyms

CL 283981
CL-283981
mitoxantrone dicarboxylic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Mitoxantrone Dicarboxylic Acid

Strategies for the Total Synthesis of Mitoxantrone (B413) Dicarboxylic Acid

The creation of mitoxantrone dicarboxylic acid, a principal human metabolite of the anticancer drug mitoxantrone, has been approached through various synthetic strategies. nih.govresearchgate.net These methods are crucial for obtaining the compound for further studies, such as investigating its biological activities.

Multi-Step Approaches from Precursor Anthraquinones

The total synthesis of the dicarboxylic acid metabolite of mitoxantrone has been successfully achieved through a multi-step chemical synthesis. nih.gov One documented approach commences with chrysazin, a commercially available anthraquinone (B42736). nih.govresearchgate.net This total synthesis pathway involves five distinct steps to yield the final dicarboxylic acid product. nih.gov Research indicates that this multi-step synthesis is a more reliable method for obtaining the desired derivative compared to enzymatic or direct oxidative methods from mitoxantrone. nih.gov

The general synthesis of mitoxantrone itself involves the reaction of leuco-1,4,5,8-tetrahydroxyanthraquinone with 2-[(2-aminoethyl)amino]ethanol. iarc.fr This is followed by an aromatization step. iarc.fr Adapting such a sequence for the dicarboxylic acid would likely involve using a side-chain precursor that already contains the carboxylic acid groups, or groups that can be readily converted to them, prior to condensation with the anthraquinone core.

Enzymatic Synthesis Pathways from Mitoxantrone

This compound is a known metabolite formed through the enzymatic oxidation of the terminal hydroxyl groups on the side chains of mitoxantrone. iarc.frnih.gov In laboratory settings, enzymatic reactions have been explored to replicate this biotransformation. One such study utilized a horseradish peroxidase (HRP)-catalysed reaction with hydrogen peroxide (H₂O₂) to induce the oxidation of mitoxantrone. nih.govresearchgate.net

Further investigations into the oxidative metabolism of mitoxantrone have been conducted using various peroxidases, including horseradish peroxidase (HRP), lactoperoxidase (LPO), and lignin (B12514952) peroxidase (LIP), in the presence of hydrogen peroxide. nih.gov These studies show that peroxidase-induced metabolism leads to a sequence of oxidative products. nih.gov While the initial major oxidation product is a cyclic metabolite, further oxidation of its side-chains yields the mono- and dicarboxylic acid derivatives. nih.gov The efficacy of this enzymatic oxidation was found to vary, with the order being LPO > HRP > LIP. nih.gov

Oxidative Reactions for Dicarboxylic Acid Formation

Direct chemical oxidation of mitoxantrone to its dicarboxylic acid derivative has been investigated using a variety of oxidizing agents. nih.govevitachem.com Experimental approaches have included the use of sodium tungstate (B81510), chromium trioxide, sodium nitrite, and potassium permanganate. nih.govresearchgate.net These studies aimed to directly convert the terminal alcohol functionalities of the mitoxantrone side chains into carboxylic acids.

Additionally, photocatalytic degradation of mitoxantrone in the presence of titanium dioxide (TiO₂) has been shown to produce this compound as an early degradation product through the oxidation of the terminal hydroxyl groups. plos.org Similarly, treatment with sodium hypochlorite (B82951) also results in the formation of the dicarboxylic acid derivative. plos.org

Table 1: Investigated Oxidative and Enzymatic Methods for this compound Synthesis

Method Reagents/Enzymes Starting Material Outcome
Enzymatic Oxidation Horseradish Peroxidase (HRP), H₂O₂ Mitoxantrone Formation of dicarboxylic acid derivative attempted. nih.govresearchgate.net
Enzymatic Oxidation Lactoperoxidase (LPO), H₂O₂ Mitoxantrone Effective in catalyzing oxidation, leading to dicarboxylic acid. nih.gov
Chemical Oxidation Sodium tungstate, chromium trioxide, sodium nitrite, potassium permanganate Mitoxantrone Investigated as potential methods for direct oxidation. nih.govresearchgate.net
Photocatalytic Oxidation Titanium dioxide (TiO₂) Mitoxantrone Formation of this compound identified. plos.org
Chemical Oxidation Sodium hypochlorite (NaOCl) Mitoxantrone Formation of this compound identified. plos.org

Design and Synthesis of Novel this compound Analogues

The development of new mitoxantrone analogues is an active area of research, driven by the goal of enhancing therapeutic properties. These synthetic efforts provide a foundation for the potential creation of novel this compound analogues.

Introduction of Varied Substituents on the Anthracenedione Core

The synthesis of mitoxantrone analogues often involves modifying the substituents on the 1,4-positions of the anthraquinone skeleton. sphinxsai.com Researchers have introduced a variety of side chains, including those with different lengths (from 3 to 7 carbon atoms) and those incorporating cyclic groups like cyclopropyl, cyclopentyl, and cyclohexyl, as well as benzyl (B1604629) groups. sphinxsai.comresearchgate.net These modifications aim to explore how changes in the side chains affect the molecule's interactions and biological activity. sphinxsai.com

Systematic alterations to the core structure have also been explored, including the synthesis of analogues with zero, one, two, three, or four side chains. nih.gov The aromatic core itself has been modified through the substitution of the hydroxyl groups at positions 5 and 8. nih.gov Furthermore, the introduction of aryl substituents at various positions on the 1-hydroxyanthraquinone (B86950) core has been investigated to create new derivatives with potentially enhanced properties. mdpi.com These synthetic strategies could theoretically be applied to a this compound backbone to generate a new library of functionalized analogues.

Table 2: Examples of Synthesized Mitoxantrone Analogues with Core Modifications

Analogue Type Modification Precursor Example
Varied Side Chains Introduction of 3 to 7 carbon atom side chains with cyclic and aromatic groups. sphinxsai.comresearchgate.net 4,5-diaminochrysazin sphinxsai.comresearchgate.net
Varied Number of Side Chains Synthesis of analogues with 0, 1, 2, 3, or 4 side chains. nih.gov Difluoro-substituted anthraquinone nih.gov
Aryl-Substituted Core Introduction of aryl groups at C-2 and C-4 positions of 1-hydroxyanthraquinone. mdpi.com 1-hydroxy-4-iodo-9,10-anthraquinone semanticscholar.org
Chloro-Substituted Core Replacement of hydroxyl groups with chloro-substituents. nih.gov 5,8-dichloroquinizarin nih.gov

Regioselective Functionalization Techniques

Achieving regioselectivity is critical in the synthesis of complex molecules like mitoxantrone analogues. Various methods have been developed for the site-specific functionalization of the anthraquinone core. colab.ws For instance, the introduction of a hydroxyl group at the α-position of anthraquinones can be achieved with high preference using an oxidant like (diacetoxyiodo)benzene, without affecting existing halogen substituents. colab.ws

Cross-coupling reactions catalyzed by transition metals, such as palladium, are powerful tools for creating new carbon-carbon bonds at specific locations on the anthraquinone ring. semanticscholar.orgcolab.ws These reactions allow for the introduction of aryl and other carbon-containing moieties to halogenated or triflated anthraquinone precursors. semanticscholar.org The ability to control the reaction conditions allows for the successive and regioselective introduction of different substituents. colab.ws Such techniques are fundamental for the rational design and synthesis of structurally defined this compound analogues, enabling precise modifications to the aromatic core to fine-tune the molecule's properties.

Exploration of Chiral Analogues and Stereoselective Synthesis

The parent structure of this compound is achiral due to its plane of symmetry. However, the synthesis of chiral analogues is a key area of exploration for developing compounds with potentially novel biological activities. Chirality is typically introduced by modifying the two identical side chains.

Stereoselective synthesis is crucial for controlling the three-dimensional arrangement of atoms in these chiral analogues. Key strategies include:

Use of Chiral Building Blocks: A primary method involves starting with an inherently chiral molecule, such as a natural or unnatural amino acid. Coupling a chiral amino acid to the anthraquinone core would introduce defined stereocenters into the side chains. The challenge in this approach is to maintain the stereochemical integrity of the chiral center throughout the synthetic sequence, avoiding racemization.

Asymmetric Catalysis: This advanced approach uses a chiral catalyst to influence the stereochemical outcome of a reaction, creating a preference for one enantiomer or diastereomer over another. While specific applications to this compound are not widely documented, principles from asymmetric synthesis of other complex molecules are applicable.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor. This auxiliary directs a subsequent reaction to proceed stereoselectively. Once the desired stereocenter is created, the auxiliary is removed. This method allows for the creation of specific stereoisomers from common starting materials.

The development of chiral, non-racemic 1,2,3-trisubstituted and 1,3-disubstituted ferrocene (B1249389) derivatives through sequential deprotonation reactions showcases a methodology for achieving stereoselectivity that could be conceptually applied to complex aromatic systems. rsc.org Similarly, modular approaches to the catalytic stereoselective synthesis of chiral diols are being developed, highlighting the broader progress in stereocontrolled synthesis that could inform the creation of chiral anthracenedione derivatives. nih.gov

Advanced Synthetic Techniques Applicable to Anthracenedione Systems

Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of this compound and its analogues, often leading to improved efficiency, yield, and purity.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. tsijournals.comrasayanjournal.co.in This technique has proven highly effective for accelerating reactions, particularly in the synthesis of heterocyclic and aromatic compounds like anthraquinones. tsijournals.comrasayanjournal.co.inresearchgate.net

Key Advantages of MAOS in Anthraquinone Synthesis:

Reduced Reaction Times: Reactions that might take hours or days using conventional heating can often be completed in minutes. nih.gov For instance, a microwave-assisted Ullmann coupling reaction to produce amino-substituted anthraquinone derivatives proceeds within 2-30 minutes. nih.gov

Higher Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher product yields. tsijournals.com

Solvent-Free Conditions: In some cases, reactions can be carried out in a "dry media" or solvent-free state, which simplifies workup and reduces environmental impact. tsijournals.comrasayanjournal.co.inresearchgate.net

A notable application is the copper-catalyzed Ullmann coupling of bromaminic acid with amines under microwave irradiation, which is a general method for producing biologically active anthraquinone derivatives. nih.gov This demonstrates the power of MAOS to facilitate key bond-forming reactions in the synthesis of complex anthraquinones.

Microwave Synthesis Parameter Observation Reference
Reaction Time 2-30 minutes for Ullmann coupling nih.gov
Reaction Type Condensation, Coupling tsijournals.comnih.gov
Conditions Solvent-free or in buffer researchgate.netnih.gov
Catalyst Elemental Copper, Copper(I) salts nih.govmdpi.com

Solid-phase synthesis (SPS) is a technique where molecules are built on a solid polymer support. This methodology is particularly powerful for creating libraries of related compounds, as purification is simplified to washing the solid support. While specific examples for this compound are not prevalent, the principles are applicable. For instance, an anthraquinone core could be anchored to a resin, followed by the stepwise assembly of the dicarboxylic acid side chains. This would be highly advantageous for structure-activity relationship (SAR) studies, allowing for the rapid generation of numerous analogues with varied side chains.

Chemical Transformations and Reaction Mechanisms for Dicarboxylic Acid Formation

The synthesis of this compound, a known human metabolite of mitoxantrone, has been approached through multi-step total synthesis. nih.govresearchgate.net The formation of the dicarboxylic acid functionality can be achieved through several chemical transformations.

One primary route involves the oxidation of the terminal hydroxyl groups of the mitoxantrone side chains. nih.gov Another key strategy is to build the side chains using precursors that already contain the carboxylic acid moiety. This typically involves a nucleophilic aromatic substitution reaction on a suitable anthraquinone core.

Synthetic Approaches:

Oxidation of Precursors: Starting from mitoxantrone, which has terminal hydroxyl groups on its side chains, various oxidizing agents can be employed to convert these alcohols into carboxylic acids. Studies have explored reagents such as potassium permanganate, chromium trioxide, and sodium tungstate for this transformation. nih.gov

Multi-step Synthesis from Chrysazin: A total synthesis approach can begin with a commercially available anthraquinone like chrysazin (1,8-dihydroxyanthraquinone). nih.gov This involves a sequence of reactions to introduce the side chains.

Hydrolysis of Nitrile Groups: A common method for introducing carboxylic acids into an aromatic system is through the hydrolysis of a nitrile (-CN) group. For example, 1,8-dicyanoanthraquinone can be refluxed in 70% sulfuric acid to yield anthraquinone-1,8-dicarboxylic acid with high yield. mdpi.com This dicarboxylic acid can then be further functionalized.

A general pathway for forming related anthraquinone carboxylic acids involves several key steps: Friedel-Crafts reaction to form a benzophenone (B1666685) dicarboxylic acid, followed by an oleum-catalyzed ring closure to create the anthraquinone core. google.com The final carboxylic acid can be obtained through transformations like ammonolysis followed by decarboxylation if needed. google.com

Metabolic Pathways and Biotransformation Studies of Mitoxantrone Dicarboxylic Acid in Vitro and Ex Vivo Focus

Identification of Mitoxantrone (B413) Dicarboxylic Acid as a Metabolite in Biological Systems

Mitoxantrone dicarboxylic acid has been identified as a significant metabolite of the parent compound, mitoxantrone, in various biological systems. Its formation is a result of the oxidative metabolism of the two N-(2-hydroxyethyl)aminoethyl side chains of mitoxantrone. In vitro and ex vivo studies have been instrumental in elucidating the metabolic profile of mitoxantrone and confirming the presence of its dicarboxylic acid derivative.

Metabolic Profiling in Primary Hepatocyte Cultures (e.g., rat, rabbit, human)

Primary hepatocyte cultures serve as a crucial in vitro model for studying drug metabolism, closely mimicking the in vivo environment of the liver. Studies utilizing these cultures from different species have demonstrated the biotransformation of mitoxantrone into its mono- and dicarboxylic acid derivatives nih.govresearchgate.net.

These findings highlight that mitoxantrone is effectively metabolized in hepatocytes, and the resulting metabolites, including the dicarboxylic acid, are rapidly released into the extracellular space nih.govnih.gov. The metabolism in these systems was shown to be linear over a concentration range of 1 to 20 microM nih.gov.

Characterization in in vitro Biotransformation Models

Beyond primary hepatocytes, other in vitro models have been employed to characterize the biotransformation of mitoxantrone. These models have consistently identified the monocarboxylic and dicarboxylic acid derivatives as key metabolites nih.gov.

Studies using rabbit hepatocytes, both in suspension and in primary culture, have confirmed the conversion of mitoxantrone to its mono- and dicarboxylic acid forms. In these models, the monocarboxylic acid derivative was found to be the main extracellular metabolite nih.gov.

The metabolic profile of mitoxantrone was also investigated using the hepatic S9 fraction isolated from rats. After a 4-hour incubation, a monocarboxylic acid derivative was identified among other metabolites, demonstrating the capability of subcellular fractions to perform the initial oxidative steps nih.govspringermedizin.de.

Furthermore, enzymatic systems involving peroxidases have been shown to produce oxidized metabolites of mitoxantrone. Studies using horseradish peroxidase (HRP), lactoperoxidase (LPO), and lignin (B12514952) peroxidase (LIP) with hydrogen peroxide (H₂O₂) indicated that further oxidation of the side-chains of a primary cyclic metabolite occurred, yielding the mono- and dicarboxylic acid derivatives nih.gov.

Enzymatic Systems Implicated in the Formation of Dicarboxylic Acid Metabolites

The biotransformation of mitoxantrone to its dicarboxylic acid metabolite is a multi-step process involving several enzymatic systems. The primary mechanism is the oxidation of the terminal hydroxyl groups on the drug's side chains nih.gov.

Role of Oxidative Enzymes in Side-Chain Modification

Oxidative enzymes play a critical role in the modification of mitoxantrone's side chains. Peroxidase enzymes, in the presence of hydrogen peroxide, have been shown to activate mitoxantrone oxidatively nih.gov. The enzymatic reaction, catalyzed by horseradish peroxidase (HRP) with H₂O₂, has been specifically studied as a method for the formation of mitoxantrone derivatives nih.govnih.gov. This enzymatic oxidation is thought to initiate an attack on the aromatic nitrogens of mitoxantrone nih.gov. Studies with various peroxidases (HRP, LPO, LIP) suggest a sequence of metabolic events where the side-chains of an initial metabolite are further oxidized to produce the monocarboxylic and ultimately the dicarboxylic acid derivatives nih.gov.

In addition to peroxidases, cytochrome P450 (CYP450) enzymes are implicated in mitoxantrone metabolism. Research has indicated that CYP450 and specifically CYP2E1-mediated metabolism contributes to the generation of mitoxantrone metabolites, including the monocarboxylic acid derivative, in rat hepatic S9 fractions nih.govspringermedizin.de.

Potential Involvement of Conjugation Pathways (e.g., glucuronidation) for Derivatives

Following the oxidative formation of the carboxylic acid derivatives, these metabolites can undergo further biotransformation through conjugation pathways. Evidence from human studies shows that metabolites are excreted in urine and feces as both unchanged drug and inactive metabolites globalrph.com. A significant portion of the metabolites recovered in urine (35%) consists of the monocarboxylic and dicarboxylic acid derivatives along with their glucuronide conjugates globalrph.com. This indicates that glucuronidation is a relevant pathway for the clearance of these acidic metabolites. While the specific UDP-glucuronosyltransferase (UGT) enzymes involved have not been fully elucidated, this pathway represents a secondary metabolic step for the derivatives of mitoxantrone globalrph.com.

Interspecies Variability in this compound Metabolism (Comparative In Vitro Studies)

Comparative in vitro studies have revealed significant interspecies differences in the metabolic profile of mitoxantrone, particularly in the formation of its dicarboxylic acid metabolite nih.gov. The use of primary hepatocyte cultures from rats, rabbits, and humans has been pivotal in demonstrating this variability nih.govresearchgate.net.

While the total amount of mitoxantrone biotransformed by hepatocytes shows only minor differences between species, the qualitative and quantitative patterns of the metabolites formed exhibit large variations nih.gov.

Rats: In rat hepatocytes, the formation of monocarboxylic and dicarboxylic acid metabolites is a very minor pathway. The predominant metabolites are more polar, unidentified compounds nih.gov. Studies with rat hepatic S9 fractions did identify a monocarboxylic acid derivative, but not the dicarboxylic version nih.govspringermedizin.de.

Rabbits: Rabbit hepatocytes actively metabolize mitoxantrone to its acidic derivatives, with the monocarboxylic acid being the main product nih.govnih.gov. The dicarboxylic acid is also formed but to a lesser extent nih.gov.

Humans: In human hepatocytes, the mono- and dicarboxylic acid derivatives are the main metabolites. Notably, the dicarboxylic acid is the predominant metabolite in humans, distinguishing the human metabolic profile from that of the rabbit nih.gov.

This comparative data suggests that the rabbit is a more closely related animal model to humans than the rat in terms of mitoxantrone metabolism, although important quantitative differences remain nih.gov.

Interactive Data Table: Interspecies Comparison of Mitoxantrone Metabolism in Primary Hepatocyte Cultures

SpeciesMajor MetabolitesPredominant Acid MetaboliteReference
Human Monocarboxylic and Dicarboxylic AcidsDicarboxylic Acid nih.gov
Rabbit Monocarboxylic and Dicarboxylic AcidsMonocarboxylic Acid nih.gov
Rat Polar Compounds(Trace amounts of acid metabolites) nih.gov

Stability and Reactivity of this compound in Biological Mimic Systems

Direct and extensive research focusing solely on the stability and reactivity of isolated this compound in biological mimic systems is not widely available in the current scientific literature. However, inferences can be drawn from the nature of the compound and the context of its formation.

The formation of the dicarboxylic acid metabolite from Mitoxantrone involves an oxidative process, which suggests that the precursor side chains of Mitoxantrone are susceptible to reaction under certain biological conditions. Once formed, the dicarboxylic acid possesses two carboxyl groups, which are expected to be ionized at physiological pH. This ionization would increase the molecule's polarity compared to the parent drug, potentially influencing its solubility, membrane permeability, and interaction with biological macromolecules.

The stability of related compounds can provide some context. For instance, the parent compound, Mitoxantrone, has been shown to be physically and chemically stable in various infusion solutions for extended periods. gabi-journal.net However, this stability pertains to the parent drug under specific storage conditions and does not directly describe the reactivity of the dicarboxylic acid metabolite in a dynamic biological environment.

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid moieties could participate in hydrogen bonding and electrostatic interactions with proteins and other biological molecules. The core anthracenedione structure, similar to the parent compound, is known to intercalate into DNA. drugbank.com The extent to which the addition of the dicarboxylic acid side chains alters this reactivity is a subject for further investigation.

The following table outlines the expected characteristics influencing the stability and reactivity of this compound based on its chemical structure.

FeatureImplication for Stability and Reactivity
Dicarboxylic Acid Side ChainsIncreased polarity and potential for ionization at physiological pH.
May participate in hydrogen bonding and electrostatic interactions.
Anthracenedione CorePotential for DNA intercalation, similar to the parent compound.

Mechanistic Investigations of Mitoxantrone Dicarboxylic Acid at the Molecular and Cellular Level in Vitro Context

Molecular Interactions with DNA and Topoisomerase Enzymes

Specific studies detailing the DNA intercalation properties of Mitoxantrone (B413) Dicarboxylic Acid are not available in the current body of scientific literature. Research into the interaction of this specific metabolite with DNA, including its binding affinity, potential sequence specificity, and the structural changes it may induce upon binding, has not yet been published.

There is no published data from in vitro assays assessing the inhibitory activity of Mitoxantrone Dicarboxylic Acid against topoisomerase I or topoisomerase II. Consequently, key metrics such as IC₅₀ values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity, are unknown for this metabolite. The comparative inhibitory potency against the two main topoisomerase isoforms has not been determined.

Investigations into the effect of this compound on the DNA cleavage-relegation equilibrium mediated by topoisomerase enzymes have not been reported. It is therefore unknown whether this metabolite can stabilize the covalent enzyme-DNA intermediate (the cleavable complex), which is a characteristic mechanism of its parent compound, or if it has any measurable impact on the rates of DNA strand cutting and re-ligation in vitro.

Cellular Uptake Mechanisms and Intracellular Disposition in Cell Lines

Specific data from permeability studies of this compound across model cell membranes, such as artificial lipid bilayers or cultured cell monolayers (e.g., Caco-2 cells), are not available. The passive diffusion rate and permeability coefficient for this compound have not been characterized.

There are no specific studies investigating the role of membrane transporters, including ATP-binding cassette (ABC) transporters, in the cellular uptake or efflux of this compound. It has not been determined whether this metabolite is a substrate for efflux pumps like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which are known to interact with its parent compound.

Modulation of Signal Transduction Pathways in Cellular Models

Mitoxantrone demonstrates significant effects on cell cycle progression in various cellular models. Flow cytometric analysis has shown that treatment with Mitoxantrone leads to significant cell cycle arrest. nih.govmonash.edu Specifically, it is known to induce a block in the G2 phase of the cell cycle. nih.gov This disruption of the normal cell division cycle is a key component of its cytotoxic action against proliferating cells. nih.govmonash.edu Studies have indicated that Mitoxantrone's cytocidal effect is observed in both proliferating and non-proliferating cultured human cells, suggesting a lack of cell cycle phase specificity for cell killing. globalrph.com The interference with the cell cycle is linked to its broader impact on DNA integrity and synthesis. nih.gov

Table 1: Summary of Mitoxantrone's Effects on Cell Cycle

Cellular EffectPhase of ArrestMethod of DetectionCell Type Context
Significant cell cycle arrestG2 PhaseFlow CytometryCancer cell lines
Inhibition of proliferationNot phase-specificCell growth curvesCultured human cells

Mitoxantrone is a potent inducer of apoptosis in a variety of cancer cell lines. nih.govnih.gov The process is initiated through its activity as a topoisomerase II inhibitor, which creates DNA strand breaks and triggers cellular damage responses. nih.govmdpi.com This DNA damage leads to the activation of apoptotic pathways.

Several key molecular events characterize Mitoxantrone-induced apoptosis:

Caspase Activation : The execution of apoptosis is mediated by caspases. Treatment with Mitoxantrone leads to the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a well-known marker of caspase activation. nih.gov

Modulation of Bcl-2 Family Proteins : The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical for cell fate. Mitoxantrone treatment has been shown to upregulate pro-apoptotic proteins like Bax and Bim while downregulating the anti-apoptotic protein Bcl-2. nih.gov

FOXO3 Pathway Activation : In osteosarcoma cells, Mitoxantrone has been identified as an activator of the FOXO3 transcription factor. It inhibits the phosphorylation of Akt, leading to the nuclear localization of FOXO3, which in turn promotes the expression of pro-apoptotic genes like Bim. nih.gov Silencing FOXO3 was found to significantly reduce Mitoxantrone-mediated apoptosis. nih.gov

Upregulation of Death Receptors : In some cancer cell models, such as glioblastoma, Mitoxantrone can sensitize cells to TRAIL (Tumor Necrosis Factor-α Related Apoptosis-Inducing Ligand) by upregulating the expression of death receptors DR4 and DR5. researchgate.net

Morphological changes consistent with apoptosis, such as nuclear condensation and membrane permeabilization, are observed in cells following treatment. nih.govmonash.edu In lung cancer cell lines, Mitoxantrone-induced cell death occurs primarily through apoptosis, although at high concentrations, features of necrosis and mitotic catastrophe have also been observed. cancerindex.org

Transcriptomic analyses have been employed to understand the global changes in gene expression following Mitoxantrone treatment, particularly in the context of drug resistance. In studies involving Mitoxantrone-resistant prostate cancer cell lines (DU145R and PC3R), microarray analysis identified 355 overlapping, differentially expressed genes (DEGs). nih.gov

Functional and pathway enrichment analysis of these DEGs revealed that they are closely associated with several key cellular processes and signaling pathways, including:

Cellular activity and proliferation nih.govresearchgate.net

DNA damage and repair nih.govresearchgate.net

Apoptosis signaling pathways nih.govresearchgate.net

ERK/MAPK signaling pathway nih.govresearchgate.net

PI3K/Akt signaling pathway nih.govresearchgate.net

These transcriptomic studies provide insight into the molecular networks that are altered by Mitoxantrone and highlight the complex genetic responses that can lead to resistance. nih.govnih.gov The modulation of genes involved in DNA repair and apoptosis is consistent with the compound's primary mechanism of action as a DNA-damaging agent. nih.gov

Receptor and Enzyme Binding Studies In Vitro (e.g., Kinases, other protein targets)

Beyond its well-established role as a DNA intercalator and topoisomerase II inhibitor, Mitoxantrone has been shown to interact directly with other protein targets, including kinases and nuclear receptors.

Topoisomerase II : Mitoxantrone is a potent inhibitor of topoisomerase II, an enzyme crucial for repairing damaged DNA and managing DNA topology during replication. nih.govmdpi.com By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent cell death. mdpi.com

Focal Adhesion Kinase (FAK) : In vitro studies have demonstrated that Mitoxantrone can directly bind to the kinase domain of FAK, a key regulator of cell adhesion, proliferation, and survival. nih.gov This binding inhibits the kinase activity of FAK and its autophosphorylation. nih.gov

Other Kinases : In addition to FAK, Mitoxantrone has been shown to decrease the in vitro kinase activities of Pyk-2, c-Src, and IGF-1R. nih.gov

Estrogen Receptor α (ERα) : A novel mechanism of action for Mitoxantrone involves its direct binding to the estrogen receptor. It targets the interface between the DNA-binding domain (DBD) and the ligand-binding domain (LBD) of ERα. duke.edubiorxiv.org This interaction induces conformational changes in the receptor, leading to its redistribution to the cytoplasm and subsequent proteasomal degradation. duke.edubiorxiv.org This activity is independent of its DNA-damaging function. duke.edu

Table 2: Protein and Enzyme Targets of Mitoxantrone In Vitro

TargetType of InteractionConsequence of Interaction
Topoisomerase IIInhibitionInduction of DNA double-strand breaks
Focal Adhesion Kinase (FAK)Direct binding to kinase domainInhibition of kinase activity
Pyk-2, c-Src, IGF-1RActivity modulationDecreased kinase activity
Estrogen Receptor α (ERα)Binding at DBD-LBD interfaceReceptor degradation

Interactions with Cellular Macromolecules (e.g., RNA, proteins)

Mitoxantrone's biological activity is fundamentally linked to its ability to interact with key cellular macromolecules.

DNA and Chromatin : The primary mechanism of Mitoxantrone involves its interaction with DNA. The planar anthraquinone (B42736) ring structure allows it to intercalate between DNA base pairs, with a preference for G-C sequences. nih.govmdpi.com Additionally, its charged side chains contribute to electrostatic binding with the phosphate (B84403) backbone of DNA. mdpi.com This interaction leads to the inhibition of both DNA and RNA synthesis. nih.gov Studies have also shown that Mitoxantrone binds with a higher affinity to chromatin (the complex of DNA and proteins in the nucleus) than to naked DNA, suggesting that interactions with histone proteins also play a role. nih.gov

Histone Proteins : Gel electrophoresis analysis has shown that Mitoxantrone can bind to histone proteins, which are the core protein components of chromatin. nih.gov This interaction, along with its binding to DNA, contributes to the aggregation and precipitation of chromatin observed in vitro. nih.gov

Analytical and Bioanalytical Methodologies for Mitoxantrone Dicarboxylic Acid Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for the separation of Mitoxantrone (B413) dicarboxylic acid from its parent compound and other metabolites in complex biological samples. These techniques provide the necessary resolution and sensitivity for reliable quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Mitoxantrone dicarboxylic acid. Several methods have been developed for the simultaneous determination of Mitoxantrone and its mono- and dicarboxylic acid metabolites in biological fluids such as plasma and urine.

A validated HPLC method for the simultaneous analysis of Mitoxantrone and its metabolites, including the dicarboxylic acid derivative, utilizes a reversed-phase C18 column. The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of 1.6 M ammonium (B1175870) formate (B1220265) buffer (pH 4.0) with 2.5% formic acid and 20% acetonitrile (B52724) has been successfully employed. Detection is commonly performed using a UV-Vis detector at a wavelength of 655 nm, which corresponds to the maximum absorbance of the analytes.

Method validation is a critical aspect of ensuring the reliability of research data. Key validation parameters for an HPLC method for this compound include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

Precision: This is assessed by determining the relative standard deviation (RSD) of replicate measurements at different concentration levels. For the analysis of Mitoxantrone and its metabolites, precision has been reported to range from 3% to 11%. nih.gov

Accuracy: This is determined by comparing the measured concentration to a known true concentration, often through recovery studies in spiked biological matrices.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the dicarboxylic acid metabolite, detection limits of approximately 4 ng/mL in urine and 10 ng/mL in plasma have been achieved. nih.gov

Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample.

Sample preparation is a crucial step in the analytical workflow. For biological samples, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to remove interfering substances and concentrate the analyte. An automated pre-column-switching system has also been used to allow for the direct injection of biological samples, simplifying the sample preparation process. nih.gov

Table 1: Example of HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Nucleosil C18 (250 x 4.6 mm I.D.)
Mobile Phase 1.6 M Ammonium Formate Buffer (pH 4.0) with 2.5% Formic Acid and 20% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV-Vis at 655 nm
Injection Volume 20 µL
Run Time Approximately 12 minutes

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

While specific UHPLC methods dedicated solely to this compound are not extensively reported, the principles of UHPLC are highly applicable to its analysis. The separation of dicarboxylic acids, in general, has been successfully demonstrated using UHPLC coupled with mass spectrometry. These methods often utilize reversed-phase chromatography with mobile phases containing formic acid to improve ionization efficiency for mass spectrometric detection. The enhanced peak capacity of UHPLC is particularly beneficial for resolving closely related metabolites in complex biological matrices.

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high efficiency, short analysis times, and requires only small sample volumes. While the application of CE specifically to this compound is not widely documented, the technique has been successfully used for the analysis of the parent drug, Mitoxantrone.

A CE method with chemiluminescence (CL) detection has been developed for the determination of Mitoxantrone. This method could potentially be adapted for the analysis of its charged dicarboxylic acid metabolite. The separation in CE is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary dimensions. For dicarboxylic acids, the negative charges at appropriate pH values would allow for their migration and separation in an electric field. The high resolving power of CE could be advantageous in separating isomeric metabolites.

Mass Spectrometry for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool in the analysis of drug metabolites, providing both structural information and sensitive quantification. When coupled with a chromatographic separation technique like HPLC or UHPLC, it becomes a highly powerful analytical platform.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural confirmation and identification of metabolites. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides a unique fingerprint of the molecule, aiding in its identification.

The identification of this compound in human urine has been confirmed using negative ion chemical ionization mass spectrometry. chromatographyonline.com In general, the fragmentation of dicarboxylic acids in MS/MS often involves characteristic losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this compound, fragmentation would also be expected to occur at the side chains and the anthraquinone (B42736) core. By comparing the fragmentation pattern of a suspected metabolite with that of a synthesized standard, its identity can be unequivocally confirmed.

LC-MS/MS methods developed for the parent drug, Mitoxantrone, can be adapted for the detection of its metabolites. These methods often utilize electrospray ionization (ESI) in the positive ion mode. For Mitoxantrone, characteristic mass transitions have been identified for quantification. Similar transitions could be established for the dicarboxylic acid metabolite to enable its sensitive and selective quantification in biological samples.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for metabolite identification.

In the context of this compound research, HRMS can be used to confirm the identity of the metabolite by providing an accurate mass that corresponds to its elemental formula (C₂₂H₂₄N₄O₈). This is particularly useful in distinguishing the metabolite from other endogenous compounds in a biological sample that may have the same nominal mass but a different exact mass.

When coupled with liquid chromatography (LC-HRMS), this technique allows for the confident identification of metabolites in complex mixtures without the need for authentic standards in the initial screening phase. The high mass accuracy of HRMS also aids in the interpretation of fragmentation data obtained from MS/MS experiments, leading to a more confident structural elucidation of the metabolite.

Table 2: Summary of Analytical Techniques for this compound Research

Technique Application Key Advantages
HPLC-UV Separation and quantification in biological samples Robust, widely available, good for routine analysis
UHPLC-MS High-resolution separation and sensitive detection Faster analysis, higher sensitivity and resolution
CE High-efficiency separation Requires small sample volumes, high resolving power
Tandem MS (MS/MS) Structural confirmation and metabolite identification High specificity, provides structural information
HRMS Accurate mass determination and elemental composition High confidence in identification, distinguishes from isobaric interferences

Isotope Dilution Mass Spectrometry in Metabolic Pathway Research

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for quantitative analysis and is instrumental in metabolic pathway research. The core principle of this technique involves the use of a stable isotope-labeled version of the analyte as an internal standard. In the context of this compound, this approach offers unparalleled accuracy and precision.

Research into the biotransformation of Mitoxantrone has utilized isotopically labeled precursors to trace the formation of its metabolites. For instance, ¹³C-labeled Mitoxantrone has been synthesized and administered to trace its metabolic fate. nih.govactapharmsci.com By analyzing the resulting biological samples (e.g., urine) with mass spectrometry, researchers can unequivocally identify the metabolites that incorporate the heavy isotope. This confirms that the detected this compound is a direct product of the parent drug's metabolism and not an endogenous compound. nih.govactapharmsci.com

While the primary application found in the literature for isotopic labeling of Mitoxantrone was for the structural confirmation of its metabolites by mass spectrometry and NMR, the principles of ID-MS are directly applicable for precise quantification. nih.govactapharmsci.com An ID-LC-MS/MS assay would involve adding a known amount of stable isotope-labeled this compound to a sample. The ratio of the mass spectrometric signal of the native analyte to the labeled standard allows for highly accurate quantification, effectively correcting for variations in sample preparation and matrix effects.

Spectroscopic Characterization Methods in Synthetic Chemistry and Research

Spectroscopic methods are indispensable for the structural confirmation and quantification of newly synthesized compounds and isolated metabolites. For this compound, a combination of Nuclear Magnetic Resonance, UV-Visible, and Fluorescence Spectroscopy provides a comprehensive analytical toolkit.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. In the study of Mitoxantrone metabolites, NMR has been pivotal in confirming the proposed structures of the mono- and dicarboxylic acid derivatives. nih.govactapharmsci.com The structural transformation from the parent drug, specifically the oxidation of the terminal hydroxyl groups on the side chains to carboxylic acids, can be definitively established by analyzing the changes in the NMR spectrum. nih.gov

The process involves acquiring a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra like COSY, HSQC, and HMBC. These experiments allow for the assignment of each proton and carbon signal and establish the connectivity within the molecule, thereby confirming the presence of the carboxylic acid moieties and their position on the side chains. While specific, publicly available spectral data for this compound is scarce, the table below outlines the expected chemical shift ranges for the key functional groups within the molecule, based on general principles of NMR spectroscopy.

Functional GroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad)170 - 185
Aromatic (Anthraquinone core)7.0 - 8.5110 - 160
Aliphatic C-H adjacent to N2.5 - 3.540 - 60
Aliphatic C-H adjacent to COOH2.0 - 2.530 - 45

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of chromophoric compounds. Mitoxantrone possesses a distinct blue color due to its anthraquinone core, which strongly absorbs light in the visible spectrum, with characteristic absorption maxima around 610 nm and 660 nm. mdpi.comresearchgate.net Studies have shown that its metabolites, including the dicarboxylic acid derivative, retain this chromophore, allowing for their detection and quantification using UV-Vis spectrophotometry. researchgate.net High-performance liquid chromatography (HPLC) systems coupled with a UV-Vis detector set at a specific wavelength, such as 655 nm or 660 nm, have been successfully used to quantify Mitoxantrone and its metabolites simultaneously in biological fluids. researchgate.netnih.gov

Fluorescence spectroscopy, while often more sensitive than UV-Vis absorption spectroscopy, has limited applicability for this compound. The parent compound, Mitoxantrone, is fluorescent, with excitation maxima at 610 and 660 nm and an emission maximum at 685 nm. researchgate.net However, research indicates that its primary metabolites are non-fluorescent. researchgate.net This characteristic allows fluorescence-based assays to selectively measure the parent drug in the presence of its metabolites but precludes the direct quantitative analysis of this compound by this method.

CompoundTechniqueParameterWavelength (nm)
MitoxantroneUV-Vis Absorptionλmax (monomer)~660
MitoxantroneUV-Vis Absorptionλmax (dimer)~610
Mitoxantrone MetabolitesHPLC-UV DetectionDetection Wavelength655
MitoxantroneFluorescenceExcitation λmax610, 660
MitoxantroneFluorescenceEmission λmax685
This compoundFluorescenceSignalNon-fluorescent

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone of modern bioanalytical research, offering a powerful combination of separation and detection. For the analysis of this compound in complex matrices like plasma and urine, LC-MS/MS provides exceptional sensitivity and specificity. nih.govnih.gov

The methodology involves an initial separation of the analyte from other matrix components using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly employed for this purpose. The eluent from the HPLC column is then introduced into a mass spectrometer. nih.govvedomostincesmp.ru Electrospray ionization (ESI) is a typical ionization source used for this class of compounds. The mass spectrometer can be operated in tandem (MS/MS) mode, where a specific parent ion (corresponding to the molecular weight of this compound) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), ensures a very high degree of selectivity and allows for accurate quantification even at very low concentrations. vedomostincesmp.ru

ParameterDescription
ChromatographyReversed-phase HPLC
ColumnC18 (e.g., Nucleosil C18, 250 x 4.6 mm)
Mobile Phase ExampleGradient of aqueous buffer (e.g., ammonium formate) and organic solvent (e.g., acetonitrile or methanol)
Ionization SourceElectrospray Ionization (ESI), typically in positive mode
MS DetectionTandem Mass Spectrometry (MS/MS)
Detection ModeMultiple Reaction Monitoring (MRM)
Parent Ion (Mitoxantrone)m/z 445
Fragment Ions (Mitoxantrone)m/z 88.2, m/z 358.1

Note: Specific mass transitions for this compound would be determined during method development.

Method Validation Parameters for Research Assay Robustness

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. Method validation ensures that the assay is fit for its intended purpose and produces data that are accurate and reproducible. Key validation parameters for assays quantifying this compound include precision, accuracy, and linearity. researchgate.netvedomostincesmp.ru

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV%) and is assessed at both intra-day (within a single day) and inter-day (over several days) levels. For Mitoxantrone and its metabolites, HPLC methods have demonstrated precision with CVs ranging from 3% to 11%, depending on the concentration. nih.gov

Accuracy: This is the closeness of the mean test results obtained by the method to the true value. It is often evaluated by analyzing samples spiked with a known concentration of the analyte and is expressed as the percentage of recovery.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity is established by analyzing a series of standards and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. vedomostincesmp.ru

Other important validation parameters include the limit of detection (LOD), the limit of quantification (LOQ), selectivity, and stability of the analyte under various storage conditions.

MethodParameterReported ValueReference
HPLC-UVLinearity Range0.25 - 5 µg/mL researchgate.net
HPLC-UVIntra-day Precision (CV%)< 1.63% researchgate.net
HPLC-UVInter-day Precision (CV%)< 1.90% researchgate.net
HPLC-UV (Metabolites)Precision (CV%)3 - 11% nih.gov
HPLC-UV (Metabolites)LOD (Urine)~4 ng/mL nih.gov
HPLC-UV (Metabolites)LOD (Plasma)~10 ng/mL nih.gov
LC-MS/MS (Mitoxantrone)Linearity Range50 - 1000 nmol/L vedomostincesmp.ru
LC-MS/MS (Mitoxantrone)LOQ50 nmol/L vedomostincesmp.ru

Prodrug Design and Advanced Delivery System Concepts Incorporating Mitoxantrone Dicarboxylic Acid Research Tools

Rational Design Principles for Mitoxantrone (B413) Dicarboxylic Acid-Based Prodrugs

The design of prodrugs based on Mitoxantrone dicarboxylic acid focuses on temporarily masking the carboxylic acid moieties to alter its physicochemical properties, such as lipophilicity and cellular uptake. The key to a successful prodrug is the incorporation of a linker that is stable in systemic circulation but is cleaved at the target site to release the active dicarboxylic acid compound.

Enzyme-Activatable Prodrug Strategies (e.g., carboxylesterase-sensitive linkers)

A prominent strategy in prodrug design is the use of enzyme-activatable linkers. researchgate.net These linkers are engineered to be substrates for specific enzymes that are overexpressed in target tissues, such as tumors. For a dicarboxylic acid compound like this compound, esterification is a common and effective approach to create enzyme-labile prodrugs. nih.govphiladelphia.edu.jo

Table 1: Examples of Carboxylesterase-Sensitive Linkers for Dicarboxylic Acid Prodrugs

Linker TypeActivating EnzymeRationale for Use with this compound
Simple Alkyl EstersCarboxylesterasesIncreases lipophilicity for enhanced membrane permeability; cleavage regenerates the active drug.
Aryl EstersCarboxylesterasesModulates electronic properties of the ester for tunable hydrolysis rates.
Acyloxymethyl EstersCarboxylesterasesGenerally exhibit rapid cleavage by carboxylesterases.

pH-Sensitive and Redox-Responsive Prodrug Linkages

Beyond enzymatic activation, prodrugs can be designed to respond to the unique microenvironment of pathological tissues, such as the acidic or reductive conditions often found in tumors.

pH-Sensitive Linkers: The tumor microenvironment is often characterized by a lower pH (around 6.5-7.0) compared to normal tissues (pH 7.4). researchgate.netnih.gov This pH difference can be exploited to trigger the release of this compound from a prodrug. Linkers that are stable at physiological pH but undergo hydrolysis in acidic conditions can be incorporated. Examples of such linkers include acetals, ketals, and orthoesters. escholarship.org For this compound, a linker containing a pH-sensitive moiety could be attached to one or both of the carboxylic acid groups. For instance, a maleic acid derivative linker can undergo intramolecular cyclization at a pH lower than the pKa of its free carboxylic acid group, leading to the release of the parent drug. nih.gov

Redox-Responsive Linkers: The intracellular environment, particularly in tumor cells, is significantly more reductive than the extracellular space due to a high concentration of glutathione (B108866) (GSH). nih.gov This redox potential difference can be harnessed for targeted drug release. Disulfide bonds are a common type of redox-sensitive linker. A prodrug of this compound could be synthesized by linking it to a promoiety via a disulfide bond. In the reductive intracellular environment, the disulfide bond would be cleaved, releasing the active drug. manchester.ac.uk

Encapsulation and Delivery Systems for Research Applications

To further enhance the delivery of this compound, it can be encapsulated within various nanocarriers. These systems can protect the drug from degradation, improve its solubility, and facilitate its accumulation at the target site.

Nanoparticle-Based Formulations (e.g., liposomes, polymeric nanoparticles, MOFs)

The hydrophilic nature of this compound makes its encapsulation a key consideration for effective delivery.

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com For a hydrophilic drug like this compound, it can be loaded into the aqueous core of the liposome. google.com The surface of the liposomes can be modified with targeting ligands to enhance delivery to specific cells or tissues. Carboxylic acid-functionalized liposomes can also be prepared to modulate the interaction with target sites. cd-bioparticles.netfarmaciajournal.com

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for controlled drug release. nih.gov The drug can be either encapsulated within the polymeric matrix or adsorbed onto the surface. The release of the drug is then controlled by diffusion through the polymer matrix and/or by the degradation of the polymer. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions and organic linkers. rsc.org Their tunable pore sizes and high surface areas make them promising candidates for drug delivery. nih.gov Hydrophilic drugs like this compound can be encapsulated within the hydrophilic pores of MOFs. researchgate.nettandfonline.com The release can be triggered by changes in pH or other stimuli, depending on the composition of the MOF. nih.gov

Conjugation to Macromolecular Carriers for in vitro Targeting

Covalently attaching this compound to a macromolecular carrier, such as a polymer, can improve its pharmacokinetic profile and enable targeted delivery. nih.govnih.gov Water-soluble polymers like polyethylene (B3416737) glycol (PEG) or poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) can be used as carriers. pharmacy180.com The drug can be attached to the polymer backbone via a biodegradable linker, which can be designed to be cleaved by specific enzymes or in response to pH or redox stimuli. researchgate.net This approach allows for the targeted delivery of the drug to specific cells or tissues when a targeting moiety is also incorporated into the polymer-drug conjugate. sigmaaldrich.com

Table 2: Comparison of Delivery Systems for this compound

Delivery SystemEncapsulation/Conjugation StrategyPotential Advantages for Research Applications
LiposomesEncapsulation in the aqueous coreBiocompatible, can encapsulate hydrophilic drugs, surface is easily modifiable for targeting.
Polymeric NanoparticlesEncapsulation within the polymer matrixControlled and sustained release, biodegradable.
Metal-Organic Frameworks (MOFs)Encapsulation in porous structureHigh drug loading capacity, stimuli-responsive release.
Macromolecular CarriersCovalent conjugation to a polymer backboneImproved solubility and stability, potential for active targeting.

Controlled Release Mechanisms in In Vitro Models

The efficacy of the aforementioned delivery systems relies on the controlled release of this compound at the desired site of action. In in vitro models, the release kinetics can be studied under various simulated physiological conditions.

Stimuli-responsive systems are designed to release their payload in response to specific triggers. researchgate.netrsc.org For nanoparticle-based formulations of this compound, release can be triggered by:

pH changes: Nanoparticles composed of pH-sensitive polymers will swell or degrade in acidic environments, leading to the release of the encapsulated drug. rsc.orgacs.org

Enzymatic activity: If the drug is conjugated to the carrier via an enzyme-cleavable linker, its release can be triggered by the presence of the target enzyme in the in vitro model. nih.gov

Redox potential: For systems utilizing redox-sensitive linkers, the addition of reducing agents like glutathione to the cell culture medium can simulate the intracellular environment and trigger drug release. manchester.ac.uk

The release profile is typically monitored over time by measuring the concentration of the released drug in the surrounding medium. This allows for the optimization of the formulation to achieve the desired release kinetics for a particular research application. nih.gov

Bio-responsive Materials for Triggered Release Studies (e.g., enzyme-triggered hydrogels)

Extensive literature searches did not yield specific research on the incorporation of this compound into bio-responsive materials such as enzyme-triggered hydrogels for triggered release studies. Scientific investigations into advanced drug delivery systems have predominantly focused on the parent compound, mitoxantrone.

This compound is recognized as a primary metabolite of mitoxantrone, formed through the oxidation of the terminal hydroxyl groups in its side chains nih.gov. Research has been directed towards the chemical and enzymatic synthesis of this metabolite to assess its toxicological profile, particularly its cardiotoxicity, rather than its application as a therapeutic agent within advanced delivery platforms nih.gov. Studies have detailed multi-step synthetic approaches to obtain the dicarboxylic acid derivative for these toxicological evaluations nih.gov.

The field of bio-responsive materials for drug delivery is an active area of research, with various stimuli, including enzymes, pH, and temperature, being explored to trigger the release of therapeutic agents. For instance, hydrogels and nanoparticles have been developed for the controlled release of mitoxantrone in response to the acidic tumor microenvironment or specific enzymes nih.govnih.gov. However, the application of these concepts specifically to this compound is not documented in the available scientific literature.

Therefore, there is no research data to present regarding the use of this compound in enzyme-triggered hydrogels or other bio-responsive systems for controlled release.

Computational Chemistry and Theoretical Modeling of Mitoxantrone Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for elucidating the intrinsic electronic properties of a molecule, which in turn govern its stability, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) for Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

While no specific DFT studies on Mitoxantrone (B413) dicarboxylic acid are presently available in the literature, extensive research on the parent Mitoxantrone molecule illustrates the potential of this approach. DFT calculations performed on Mitoxantrone have been used to determine its optimized geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mums.ac.ir These orbitals are crucial for understanding a molecule's reactivity; the HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. mums.ac.ir

For Mitoxantrone dicarboxylic acid, a similar DFT analysis would be invaluable. The introduction of two carboxylic acid groups in place of the terminal hydroxyls would be expected to significantly alter the molecule's electronic landscape. These electron-withdrawing groups would likely lower both the HOMO and LUMO energy levels. This modification could impact the molecule's reactivity, potentially influencing its mechanism of action and interaction with biological targets compared to the parent drug.

Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters for Mitoxantrone (Gas Phase)

ParameterValue (Arbitrary Units)Significance
HOMO EnergyHighIndicates propensity to donate electrons.
LUMO EnergyLowIndicates propensity to accept electrons.
HOMO-LUMO GapSmallSuggests higher chemical reactivity.
Global HardnessLowCorrelates with high reactivity.
Global SoftnessHighCorrelates with high reactivity.

Note: This table is based on general findings for Mitoxantrone mums.ac.ir and is for illustrative purposes to show the types of data generated by DFT studies.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These regions are indicative of sites for nucleophilic and electrophilic attack, respectively, and are crucial for understanding non-covalent interactions like hydrogen bonding.

No MESP analyses have been published for this compound. However, for the parent compound, an MESP analysis would highlight the electronegative oxygen atoms of the quinone and hydroxyl groups, as well as the electropositive hydrogen atoms of the amine groups in the side chains.

For the dicarboxylic acid metabolite, an MESP analysis would be particularly insightful. The carboxylic acid groups would introduce highly electronegative regions around the carbonyl and hydroxyl oxygens, making them strong hydrogen bond acceptors. This would significantly alter the molecule's interaction profile compared to Mitoxantrone, likely enhancing its ability to form strong electrostatic and hydrogen-bonding interactions with biological receptors.

Prediction of pKa Values for Dicarboxylic Acid Moieties

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, affects its solubility, membrane permeability, and ability to interact with biological targets. Computational methods, often in conjunction with quantum chemical calculations, can predict pKa values with increasing accuracy.

While the experimental pKa values for the two basic amine groups of Mitoxantrone are reported to be in the range of 8.3-8.6, there are no specific computational predictions for the pKa values of the carboxylic acid moieties on its metabolite. nih.gov The addition of these acidic groups would confer an amphoteric nature to the molecule. Computational prediction of the pKa values for these groups would be essential to understand the metabolite's charge state under physiological conditions (pH ~7.4). It is expected that at this pH, the carboxylic acid groups would be deprotonated (COO-), adding negative charges to the molecule, while the side-chain amines would remain protonated (NH2+), resulting in a zwitterionic species. This complex charge distribution would fundamentally influence its interaction with targets like DNA and proteins.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. This technique is invaluable for studying how a ligand, such as this compound, interacts with its biological targets.

Simulations of DNA-Mitoxantrone Dicarboxylic Acid Complexes

The primary mechanism of action for Mitoxantrone involves intercalating between the base pairs of DNA. MD simulations have been used to study the geometry and stability of the Mitoxantrone-DNA complex, revealing that the planar anthraquinone (B42736) core stacks between base pairs while the side chains fit into the grooves of the DNA helix.

Specific MD simulations for the dicarboxylic acid metabolite complexed with DNA have not been reported. However, such simulations would be critical for determining if and how the metabolite retains the DNA-intercalating ability of the parent drug. The introduction of negatively charged carboxylate groups on the side chains at physiological pH would likely alter the way the side chains interact with the negatively charged phosphate (B84403) backbone of DNA. While the parent drug's positively charged side chains form favorable electrostatic interactions, the metabolite's side chains might experience electrostatic repulsion. MD simulations could clarify whether the intercalating force of the core is strong enough to overcome this potential repulsion and how the side chains orient themselves within the DNA grooves.

Protein-Ligand Binding Dynamics and Conformational Changes

Beyond DNA, Mitoxantrone interacts with various proteins, including topoisomerase II and transport proteins like Human Serum Albumin (HSA). Computational studies combining molecular docking and MD simulations have been used to investigate the binding of Mitoxantrone to these protein targets, identifying key interacting amino acid residues and predicting binding affinities. For instance, simulations have shown that Mitoxantrone binds favorably within specific sites of target proteins, driven by a combination of hydrophobic contacts, hydrogen bonding, and electrostatic interactions.

For this compound, similar computational studies are needed to understand its protein interaction profile. The altered charge and hydrogen bonding capacity of the metabolite would likely lead to different binding dynamics and affinities. MD simulations could reveal:

Binding Site Preference: Whether the metabolite binds to the same or different sites on target proteins compared to Mitoxantrone.

Interaction Stability: The stability of the protein-metabolite complex over time.

Conformational Changes: How the protein's structure might change upon binding the metabolite, which can affect its function.

Table 2: Key Interacting Components in Biomolecular Complexes

MoleculeTargetKey Interactions (Hypothesized for Metabolite)Computational Method
This compoundDNAIntercalation of planar core; Electrostatic interactions (potentially repulsive) between carboxylate groups and phosphate backbone.Molecular Dynamics (MD)
This compoundProteins (e.g., Topoisomerase)Hydrogen bonding via carboxylate and hydroxyl groups; Electrostatic interactions with charged amino acid residues.Molecular Docking & MD

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. creative-biolabs.commdpi.com These models are crucial for the rational design of new drugs and for predicting the activity of untested compounds. creative-biolabs.comwikipedia.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dicarboxylic acid derivatives of Mitoxantrone, a pharmacophore model would typically be developed based on a set of active and inactive molecules. This model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions necessary for target binding. While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the general approach involves aligning a set of structurally diverse ligands and identifying common features responsible for their biological activity. nih.govmdpi.com

The design of novel analogues of this compound can be approached through two primary computational strategies: ligand-based and structure-based design. nih.govslideshare.net

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from known active molecules. nih.gov Techniques such as 3D-QSAR and pharmacophore modeling are employed to build a model that predicts the activity of new compounds. nih.govmdpi.com This approach would involve synthesizing and testing a series of dicarboxylic acid analogues to establish a correlation between their structural features and biological activity.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design can be utilized. ethernet.edu.et This powerful technique involves docking potential ligands into the active site of the target to predict their binding affinity and orientation. slideshare.net For this compound, this would entail identifying its biological targets and then using their crystal structures to guide the design of analogues with enhanced binding properties.

Virtual Screening and Computational Drug Repurposing (for in vitro target identification)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. uu.nl While specific virtual screening studies targeting this compound are not prominent, studies on the parent compound, Mitoxantrone, have successfully identified it as a potential inhibitor for various targets. For instance, structure-based virtual screening has identified Mitoxantrone as an inhibitor of CDK7/Cyclin H and DNMT1. nih.govatlantis-press.comatlantis-press.com These findings suggest that this compound could also be screened against these and other targets to explore its potential for drug repurposing.

Table 1: Example of Virtual Screening Data for Mitoxantrone

Target Protein Screening Method Docking Score (kcal/mol) MMGBSA Binding Energy (kcal/mol) Key Interacting Residues
CDK7 Structure-Based -12.93 -82.87 MET 94
CDK9 Structure-Based -12.59 -81.59 CYS 106

This table is based on data for Mitoxantrone and serves as an illustrative example of the types of data generated in virtual screening studies. nih.govatlantis-press.com

Reaction Pathway Analysis and Mechanistic Predictions of Chemical Transformations

Understanding the chemical transformations of this compound is crucial for predicting its metabolic fate and potential toxicity. The formation of this metabolite occurs through the oxidation of the terminal hydroxyl groups of the side chains of Mitoxantrone. nih.gov Peroxidase-catalyzed reactions have been shown to be involved in the oxidative metabolism of Mitoxantrone, leading to the formation of mono- and dicarboxylic acid derivatives. nih.gov

Computational methods can be employed to analyze the reaction pathways and predict the mechanisms of these chemical transformations. By modeling the electronic structure and energetics of the reactants, intermediates, and products, it is possible to elucidate the most likely reaction mechanisms. Such studies can provide valuable insights into the stability of this compound and its potential to undergo further metabolism or degradation.

Q & A

Q. Table 1. Key Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)Methodology Source
Plasma Clearance (CL)21.41 ± 14.59 L/hHPLC, APIS software
Terminal Half-life (T1/2)8–12 daysThree-compartment model
Detection Limit0.5 ng/mlUV-Vis at 655 nm

Q. Table 2. Mitigation Strategies for Metabolite Quantification Challenges

ChallengeSolutionReference
Low metabolite levelsPre-concentration via SPE
Co-elution interferenceGradient elution optimization
Lack of pure standardsSpike-and-recovery assays

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